molecular formula C24H20FN5O2S B2943891 3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866807-74-1

3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2943891
CAS RN: 866807-74-1
M. Wt: 461.52
InChI Key: YUKXWXKEADSBPA-UHFFFAOYSA-N
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Description

The compound “3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a quinazoline ring . It has a molecular formula of C24H20FN5O2S and an average mass of 461.511 Da .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, melting point, boiling point, and reactivity. These properties would need to be determined experimentally .

Scientific Research Applications

Molecular Structure and Synthesis

  • The preparation and molecular rearrangement of triazoloquinazolinium betaines showcase the structural versatility and potential for chemical modification of triazoloquinazoline derivatives. These compounds have been synthesized through reactions involving thiosemicarbazides and dicyclohexylcarbodiimide, highlighting the intricate chemical pathways possible with triazoloquinazoline chemistry (Crabb et al., 1999).

Anticancer Activity

  • A series of triazolo[4,3-a]-quinoline derivatives, designed to meet structural requirements essential for anticancer activity, were synthesized and showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This research underlines the therapeutic potential of triazoloquinazoline derivatives in cancer treatment (Reddy et al., 2015).

Green Synthesis Approaches

  • Research into the one-pot synthesis of triazolo/benzimidazolo quinazolinones highlights the development of more sustainable and efficient methods for producing these compounds. The use of sulfamic acid as a green catalyst presents an environmentally friendly alternative to traditional synthesis methods (Heravi et al., 2010).

Antibacterial Activity and Molecular Docking Studies

  • The synthesis of substituted triazoloquinazolinylamino nicotinic acid esters and their screened antibacterial activity demonstrate the bioactive potential of triazoloquinazoline derivatives. Molecular docking studies further provide insights into the interactions between these compounds and bacterial targets, offering a pathway for the development of new antibacterial agents (Mood et al., 2022).

Adenosine Receptor Selectivity

  • Derivatives of the triazoloquinazoline adenosine antagonist CGS15943 have been explored for their selectivity towards the human A3 receptor subtype. This research suggests potential applications in designing receptor-specific drugs, emphasizing the importance of structural modifications in achieving targeted biological activities (Kim et al., 1996).

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential biological activity and optimizing its synthesis .

properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O2S/c1-15-7-8-16(2)21(13-15)33(31,32)24-23-27-22(26-14-17-9-11-18(25)12-10-17)19-5-3-4-6-20(19)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKXWXKEADSBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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